Tert-butyl (2-amino-2-thioxoethyl)carbamate
Overview
Description
Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of tert-butyl carbamates has been explored, particularly focusing on tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. This compound was effectively resolved into its optically pure enantiomers using Candida antarctica lipase B (CAL-B). The process demonstrated remarkable enantioselectivity, which is a significant finding for the production of chiral organoselenanes and organotelluranes, potentially useful in various applications .
Vibrational Frequency and Molecular Structure
A comprehensive vibrational frequency analysis of tert-butyl N-(thiophen-2yl)carbamate was conducted using both experimental FT-IR spectroscopy and theoretical methods. The study utilized density functional theory (DFT) to calculate vibrational frequencies and optimized geometric parameters, which showed good agreement with experimental data. This analysis is crucial for understanding the molecular structure and properties of tert-butyl carbamates .
Protonation Sites and Dissociation Mechanisms
The study of protonation sites and dissociation mechanisms in tert-butylcarbamates has provided insights into their behavior in mass spectrometric assays, which are important for newborn screening. The research highlighted the preferred protonation sites and the stabilization of ions by intramolecular hydrogen bonding. The findings are particularly relevant for the diagnosis of lysosomal enzyme deficiencies such as Fabry, Hurler, and Hunter diseases .
Synthesis of tert-butyl Carbamate Derivatives
The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in the production of biologically active compounds, was optimized in a study. The method involved acylation, nucleophilic substitution, and reduction, achieving a high total yield of 81%. This synthetic approach is significant for the efficient production of pharmaceuticals like omisertinib .
Boc-Involved Neighboring Group Participation
A novel synthesis method for tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate was developed, featuring a chiral inversion step mediated by thionyl chloride with Boc-involved neighboring group participation. This method offers advantages in terms of simplicity, cost, yield, and reliability, making it valuable for industrial applications .
N-(Boc) Nitrone Equivalents
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were identified as the first class of N-(Boc) nitrone equivalents. These compounds were synthesized from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their utility as building blocks in organic synthesis. The study described their reactivity with organometallics to yield N-(Boc)hydroxylamines, showcasing their potential in synthetic chemistry .
Scientific Research Applications
Synthesis and Biological Activity
Tert-butyl (2-amino-2-thioxoethyl)carbamate is an important intermediate in the synthesis of various biologically active compounds. Zhao et al. (2017) describe a method to synthesize a related compound, which is key in developing drugs like omisertinib (AZD9291), a medication used in cancer treatment. Their method achieves a high yield and could be significant for pharmaceutical manufacturing (Zhao, Guo, Lan, & Xu, 2017).
Chemical Transformations
Guijarro et al. (1996) explored the use of a similar compound, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate, demonstrating its utility in creating functionalized carbamates. This research highlights the compound's versatility in chemical synthesis, particularly in generating a range of carbamate derivatives (Guijarro, Ortiz, & Yus, 1996).
Metalation and Alkylation Studies
Sieburth et al. (1996) investigated tert-butyl carbamate derivatives for their ability to undergo metalation, followed by reaction with various electrophiles. This study offers insights into the compound's reactivity and potential applications in creating complex molecular structures (Sieburth, Somers, & O'hare, 1996).
Glycosylation and Novel Glycoconjugates
Henry and Lineswala (2007) demonstrated the compound's application in glycosylation, a critical process in biochemistry. Their work shows how tert-butyl carbamates can be used to generate anomeric 2-deoxy-2-amino sugar carbamates, contributing to the field of glycochemistry (Henry & Lineswala, 2007).
CO2 Fixation and Cyclic Carbamates
Takeda et al. (2012) explored the use of tert-butyl hypoiodite with unsaturated amines, including tert-butyl (2-amino-2-thioxoethyl)carbamate, in CO2 fixation. This research is significant for developing methods to capture and utilize CO2, a greenhouse gas, in chemical synthesis (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Crystal Structure Analysis
Baillargeon et al. (2017) conducted a study on the crystal structures of tert-butyl carbamate derivatives. This research aids in understanding the molecular interactions and structural characteristics of these compounds, which is essential for designing drugs and materials (Baillargeon et al., 2017).
properties
IUPAC Name |
tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBIUUFZUPNDTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415901 | |
Record name | tert-Butyl (2-amino-2-sulfanylideneethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-amino-2-thioxoethyl)carbamate | |
CAS RN |
89226-13-1 | |
Record name | 1,1-Dimethylethyl N-(2-amino-2-thioxoethyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89226-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (2-amino-2-sulfanylideneethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(carbamothioylmethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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